What are the physicochemical properties of Tridodecylmethylammonium chloride?
What are the physicochemical properties of Tridodecylmethylammonium chloride?
An In-depth Technical Guide to the Physicochemical Properties of Tridodecylmethylammonium Chloride
Introduction
Tridodecylmethylammonium chloride (TDMAC) is a quaternary ammonium (B1175870) compound recognized for its utility as a cationic surfactant, phase transfer catalyst, and ion-exchange agent.[1][2] Its amphiphilic molecular structure, consisting of a hydrophilic quaternary ammonium head group and three long hydrophobic dodecyl chains, allows it to effectively reduce surface tension and form micelles in solution.[3] These properties make it valuable in a range of industrial and research applications, including as an emulsifier, detergent, antimicrobial agent, and in the synthesis of nanoparticles.[1][3] This guide provides a detailed overview of the core physicochemical properties of TDMAC, outlines key experimental protocols for their determination, and visualizes fundamental processes related to its synthesis and behavior.
Core Physicochemical Properties
The fundamental properties of Tridodecylmethylammonium chloride are summarized below. This data is compiled from various chemical suppliers and databases, providing a baseline for its characterization.
Table 1: Summary of Physicochemical Data for TDMAC
| Property | Value | Source(s) |
| IUPAC Name | tridodecyl(methyl)azanium;chloride | [3][4] |
| Synonyms | Methyltridodecylammonium chloride, TDMAC | [1][5] |
| CAS Number | 7173-54-8 | [1][3][4][5] |
| Molecular Formula | C₃₇H₇₈ClN | [1][3][4] |
| Molecular Weight | 572.47 g/mol | [1][3][5] |
| Appearance | White to off-white powder/crystals | [1][3][5] |
| Melting Point | 110 - 112 °C | [1][3][5][6] |
| Solubility | Soluble in DMSO (100 mg/mL)[3]. Does not mix well with water[7]. | [3][7] |
| LogP (Octanol/Water) | 10.199 | [3] |
| PubChem CID | 81601 | [1][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of TDMAC. The following sections describe standard protocols for its synthesis and the determination of its Critical Micelle Concentration (CMC).
General Synthesis of a Quaternary Ammonium Chloride
The synthesis of quaternary ammonium compounds like TDMAC typically involves the quaternization of a tertiary amine. A plausible synthetic route involves the reaction of tridodecylamine (B85476) (a tertiary amine) with a methylating agent such as methyl chloride.
Materials:
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Tridodecylamine
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Methyl chloride (or another methylating agent like methyl iodide followed by ion exchange)
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A suitable polar aprotic solvent (e.g., Acetonitrile)
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Reaction vessel capable of handling pressure
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Stirring apparatus
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Purification equipment (e.g., for recrystallization or column chromatography)
Protocol:
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Dissolution: Dissolve tridodecylamine in the chosen solvent within the reaction vessel.
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Reaction: Introduce the methylating agent (e.g., bubble methyl chloride gas through the solution or add methyl iodide). The reaction is typically performed under controlled temperature and pressure.
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Incubation: Stir the mixture for several hours to ensure the reaction proceeds to completion. The progress can be monitored using techniques like Thin Layer Chromatography (TLC).
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Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator).
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Purification: The resulting crude product is then purified. Recrystallization from a suitable solvent system is a common method to obtain the final, pure Tridodecylmethylammonium chloride product.
-
Drying: The purified crystals are dried under a vacuum to remove any residual solvent.
Caption: General workflow for the synthesis of TDMAC.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to aggregate into micelles.[8] This is a critical parameter for any application involving the surfactant properties of TDMAC.
Principle: Below the CMC, adding more surfactant to a solution causes a significant drop in surface tension as monomers populate the air-water interface.[9] After the interface is saturated and micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension measurement.[8][9]
Protocol:
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Stock Solution: Prepare a concentrated stock solution of TDMAC in deionized water, ensuring the concentration is well above the expected CMC.
-
Serial Dilutions: Create a series of solutions with decreasing concentrations of TDMAC via serial dilution of the stock solution.
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Measurement: Using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.[9]
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Data Plotting: Plot the measured surface tension as a function of the logarithm of the TDMAC concentration.
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CMC Determination: The resulting plot will show a sharp break point. The concentration at this inflection point, where the surface tension stops decreasing and begins to level off, is the CMC.[10]
Principle: Surfactant monomers contribute to the electrical conductivity of a solution. As micelles form, they incorporate these monomers. While the micelles themselves are charged, their mobility is much lower than that of the individual ions due to their larger size. This results in a distinct change in the slope of the conductivity versus concentration plot.[11][12]
Protocol:
-
Solution Preparation: Prepare a series of TDMAC solutions of known concentrations in deionized water, spanning a range below and above the anticipated CMC.
-
Measurement: Using a calibrated conductivity meter, measure the specific conductivity of each solution. It is critical to maintain a constant temperature throughout the measurements.
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Data Plotting: Plot the specific conductivity against the TDMAC concentration.
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CMC Determination: The plot will display two linear regions with different slopes.[9] The point where these two lines intersect corresponds to the CMC.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. polysciences.com [polysciences.com]
- 3. Tridodecylmethylammonium chloride | Biochemical Assay Reagents | 7173-54-8 | Invivochem [invivochem.com]
- 4. Tridodecylmethylammonium chloride | C37H78ClN | CID 81601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 氯化三十二烷基甲基铵 Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]
